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Compound of Interest

Compound Name: Tiflucarbine

Cat. No.: B1213415 Get Quote

Disclaimer: Despite a comprehensive search for information regarding the clinical investigation

of Tiflucarbine (also known as BAY-P 4495 and TVX P 4495), no evidence of human clinical

trials, Investigational New Drug (IND) applications, or related clinical data could be identified in

the public domain. The development of Tiflucarbine appears to have been discontinued during

the preclinical phase. This document, therefore, serves as an in-depth technical guide to the

initial preclinical investigation of Tiflucarbine, based on the available scientific literature from

animal studies.

Introduction
Tiflucarbine is an experimental compound that was investigated for its potential as an

antidepressant agent.[1][2] Structurally distinct from β-carbolines, its primary mechanism of

action was identified as an agonist of the 5-HT1 and 5-HT2 serotonin receptor families, as well

as a calmodulin inhibitor.[1] Preclinical studies in the late 1980s and early 1990s explored its

pharmacological profile, including its effects on the central nervous system and its potential

therapeutic activity. This whitepaper provides a detailed overview of the key preclinical findings,

experimental methodologies, and proposed mechanisms of action of Tiflucarbine.

Pharmacological Profile
Tiflucarbine's primary pharmacological characteristics were elucidated through a series of in

vivo and in vitro preclinical studies.

Table 1: Summary of Tiflucarbine's Pharmacological Effects in Preclinical Models
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Pharmacological

Effect
Model/Assay Key Findings Reference

Serotonin (5-HT)

Uptake Inhibition

Rat and mouse

studies

Potent inhibitor of 5-

HT uptake.
[2]

Noradrenaline (NA)

Uptake Inhibition

Rat and mouse

studies

Poor inhibitor of NA

uptake.
[2]

5-HT Receptor

Agonism

Rat drug

discrimination studies

Partial generalization

to 5-HT1A agonist (8-

OH DPAT) and 5-HT2

agonist (DOM).

Stimulus

generalization in

animals trained with a

nonselective 5-HT

agonist (5-OMe DMT).

Concluded to be a

nonselective 5-HT

agonist.

Dopamine System

Responsiveness

Rat studies (repeated

administration)

Enhanced D-

amphetamine-induced

locomotor

hyperactivity.

Antidepressant-like

Activity

Behavioral despair

test (rats)

Shortened immobility

time.

Calmodulin Inhibition In vitro assays

Evidence for a specific

recognition site on

calmodulin.

Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of

Tiflucarbine.

1. Assessment of Central Nervous System Effects in Rodents
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Objective: To characterize the central effects of Tiflucarbine and its potential as an

antidepressant.

Animal Models: Rats and mice.

Methodologies:

Reserpine-induced Hypothermia: Tiflucarbine's effect on the hypothermia induced by

reserpine was evaluated.

Apomorphine-induced Hypothermia: The attenuation of apomorphine-induced hypothermia

by Tiflucarbine was assessed.

TRH-induced Hyperthermia: The enhancement of thyrotropin-releasing hormone (TRH)-

induced hyperthermia was measured.

Tryptamine-induced Convulsions: The ability of Tiflucarbine to prevent convulsions

induced by tryptamine was tested.

Fenfluramine-induced Hyperthermia: The effect on hyperthermia induced by fenfluramine

was observed.

L-5-Hydroxytryptophan-induced Head Twitches: Inhibition of head twitches induced by L-5-

hydroxytryptophan was recorded.

Hind Limb Flexor Reflex: Stimulation of the hind limb flexor reflex in spinal rats was

measured, and its reversal by cyproheptadine was noted.

Behavioral Despair Test: The effect of Tiflucarbine on the duration of immobility was

quantified.

D-amphetamine-induced Locomotor Hyperactivity: The enhancement of locomotor

hyperactivity induced by D-amphetamine following repeated Tiflucarbine administration

was assessed.

Clonidine-induced Aggressiveness: The inhibition of aggressive behavior induced by

clonidine after repeated Tiflucarbine administration was evaluated.
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2. Drug Discrimination Studies

Objective: To further characterize the serotonergic actions of Tiflucarbine.

Animal Model: Rats.

Methodology:

Groups of rats were trained to discriminate the 5-HT1A agonist 8-hydroxy-2-(di-n-

propylamino)tetralin (8-OH DPAT), the 5-HT2 agonist 2,5-dimethoxy-4-

methylamphetamine (DOM), and the nonselective 5-HT agonist 5-methoxy-N,N-

dimethyltryptamine (5-OMe DMT) from saline in a two-lever drug discrimination paradigm.

Once trained, the animals were tested with various doses of Tiflucarbine to determine if it

produced stimulus effects similar to the training drugs (i.e., generalization).

Proposed Mechanism of Action and Signaling
Pathways
Based on the preclinical data, Tiflucarbine's potential antidepressant effect is likely mediated

through its modulation of the serotonergic system. The following diagrams illustrate the

proposed mechanisms and experimental workflows.
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Click to download full resolution via product page

Caption: Proposed serotonergic mechanism of Tiflucarbine.
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Caption: Experimental workflow for drug discrimination studies.
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Caption: Proposed calmodulin inhibition pathway of Tiflucarbine.

Conclusion
The initial preclinical investigation of Tiflucarbine revealed a compound with a unique

pharmacological profile, acting as a potent serotonin uptake inhibitor, a nonselective 5-HT
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receptor agonist, and a calmodulin inhibitor. Animal studies demonstrated antidepressant-like

effects and an influence on the central dopamine system with repeated administration.

However, the lack of publicly available data on human clinical trials suggests that its

development was halted, likely due to reasons that have not been disclosed. This whitepaper

summarizes the foundational preclinical research that characterized the initial scientific

understanding of Tiflucarbine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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